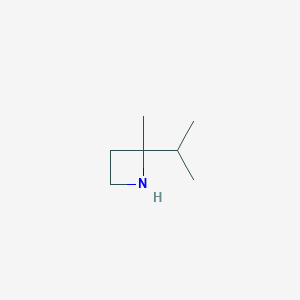

2-Methyl-2-(propan-2-yl)azetidine

Description

Overview of Four-Membered Nitrogen Heterocycles in Organic Synthesis

Four-membered nitrogen heterocycles, such as azetidines and their corresponding ketones, β-lactams, are fundamental building blocks in organic chemistry. acs.org Their utility stems from the inherent ring strain, which makes them susceptible to ring-opening reactions, providing access to a variety of acyclic and larger heterocyclic structures. researchgate.net This reactivity, coupled with their three-dimensional architecture, makes them valuable synthons for creating complex molecular frameworks. acs.org The synthesis of these strained rings has been a long-standing challenge, leading to the development of innovative synthetic methodologies. researchgate.net

The Azetidine (B1206935) Ring System: Fundamental Chemical Principles and Reactivity Drivers

The chemical behavior of the azetidine ring is dictated by a balance of factors. The ring strain, estimated to be around 25.4 kcal/mol, is a primary driver of its reactivity, making it more reactive than its five-membered counterpart, pyrrolidine (B122466), but more stable and easier to handle than the highly strained three-membered aziridine (B145994). rsc.org This intermediate reactivity allows for selective chemical transformations. rsc.org The nitrogen atom within the ring introduces polarity and a site for nucleophilic or basic activity. The reactivity of the azetidine ring can be modulated by the nature and position of substituents. Ring-opening reactions are a major class of reactions for azetidines and can be initiated by nucleophiles or electrophiles, often under acidic conditions or with Lewis acids to activate the ring. acs.orgwikipedia.org

Historical Development and Current Trends in Azetidine Research

Historically, research on azetidines was less extensive compared to other nitrogen heterocycles due to synthetic challenges. researchgate.net Early methods often involved the cyclization of γ-amino alcohols or γ-haloamines. acs.org The discovery of biologically active natural products and synthetic compounds containing the azetidine moiety spurred significant interest and led to the development of more sophisticated synthetic strategies. rsc.org Current trends in azetidine research focus on the development of stereoselective synthetic methods to access enantiomerically pure substituted azetidines, the exploration of their utility as constrained amino acid mimics in peptidomimetics, and their application in medicinal chemistry as scaffolds for drug discovery. acs.org Photochemical methods, such as the aza Paternò-Büchi reaction, and transition-metal-catalyzed reactions are emerging as powerful tools for azetidine synthesis. rsc.org

Importance of Highly Substituted Azetidines, such as 2-Methyl-2-(propan-2-yl)azetidine, in Contemporary Chemical Research

Highly substituted azetidines, particularly those with substitution at the C2 position, are of significant interest in modern chemical research. The substituents can impart specific physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for the development of new therapeutic agents. researchgate.net For instance, gem-disubstitution at the C2 position, as seen in 2-Methyl-2-(propan-2-yl)azetidine, can introduce a quaternary center, which is a common feature in many biologically active molecules. These substitutions can also influence the conformational preferences of the azetidine ring and its reactivity. The synthesis of such highly substituted azetidines remains a synthetic challenge, and the development of robust methods to access these structures is an active area of research. researchgate.net While specific research on 2-Methyl-2-(propan-2-yl)azetidine is limited in publicly available literature, its structure represents a class of compounds with significant potential in medicinal chemistry and as building blocks in organic synthesis.

Physicochemical Properties

Detailed experimental data for 2-Methyl-2-(propan-2-yl)azetidine is not widely available. However, some basic properties can be identified from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1484148-27-7 | chemsrc.combldpharm.com |

| Molecular Weight | 113.20 g/mol | bldpharm.com |

| Purity | 95% | chembuyersguide.com |

Spectroscopic Data Analogs

While specific spectroscopic data for 2-Methyl-2-(propan-2-yl)azetidine is not available in the reviewed literature, data for analogous 2,2-disubstituted azetidines can provide an indication of the expected spectral characteristics. For example, the 1H and 13C NMR data for tert-Butyl-2-(methyl)-2-(o-tolyl)azetidine-1-carboxylate, a similarly substituted azetidine, are presented below. It is important to note that these are not the values for the subject compound.

1H NMR (500 MHz, CDCl3) : δ: 1.20 (s, 9 H), 1.37 (s, 3 H), 2.61-2.68 (m, 1 H), 3.24-3.34 (m, 1 H), 3.56-3.7 (m, 1 H), 3.79-3.85 (m, 1 H), 6.76 (s, 1H, OH), 6.90- 7.40 (m, 10 H), 7.39-7.66 (m, 2 H), 7.70-7.78 (m, 2 H). rsc.org

13C NMR (125 MHz, CDCl3, selected data) : δ: 19.86, 28.5, 46.1, 80.3, 81.8, 126.7, 126.9, 126.9, 127.5, 127.7, 128.2, 131.3, 135.6, 142.9, 147.3, 156.7. rsc.org

Strategies for Azetidine Ring Construction

The construction of the strained four-membered azetidine ring is most commonly achieved through intramolecular cyclization reactions that form a new carbon-nitrogen bond. These methods typically involve a 3-aminopropyl system with a suitable leaving group or a reactive functional group at the terminus, enabling a 4-exo-tet cyclization.

Intramolecular Cyclization Approaches

Intramolecular cyclization remains the most prevalent and versatile strategy for azetidine synthesis. This approach relies on the formation of a key C-N bond from a linear precursor, often with high stereocontrol.

The reductive cyclization of β-halogenated imines represents a classical yet effective method for the synthesis of azetidines. This transformation typically involves the formation of an imine from a β-halo-ketone or -aldehyde and a primary amine, followed by reduction and subsequent intramolecular nucleophilic substitution. The in situ formation of the γ-haloamine, which then cyclizes to the azetidine ring, is a common pathway.

While specific examples detailing the synthesis of 2-methyl-2-(propan-2-yl)azetidine via this method are not readily found in recent literature, the general applicability is well-established for the formation of substituted azetidines. The key steps involve the careful selection of reducing agents that selectively reduce the imine functionality without promoting premature elimination or other side reactions.

A related and more modern approach involves the iodine-mediated cyclization of homoallylic amines. For instance, the treatment of N-substituted homoallylic amines with iodine can lead to the formation of 2,4-disubstituted iodo-azetidines via a 4-exo-trig cyclization. These iodo-azetidines can then be further functionalized. nih.gov

| Substrate (Homoallylic Amine) | Reagent | Product | Yield (%) | Reference |

| N-Benzyl-1-phenylbut-3-en-1-amine | I2, NaHCO3 | cis-1-Benzyl-2-phenyl-4-(iodomethyl)azetidine | 85 | nih.gov |

| N-Benzyl-1-(4-methoxyphenyl)but-3-en-1-amine | I2, NaHCO3 | cis-1-Benzyl-4-(iodomethyl)-2-(4-methoxyphenyl)azetidine | 82 | nih.gov |

| N-Benzyl-1-(4-chlorophenyl)but-3-en-1-amine | I2, NaHCO3 | cis-1-Benzyl-2-(4-chlorophenyl)-4-(iodomethyl)azetidine | 80 | nih.gov |

Recent advances in catalysis have led to the development of powerful intramolecular amination reactions for the synthesis of azetidines, offering milder conditions and broader functional group tolerance compared to classical methods.

The intramolecular amination of organoboronates has emerged as a versatile method for the construction of various nitrogen-containing heterocycles, including azetidines. This strategy involves the 1,2-metalate shift of an aminoboron "ate" complex, which facilitates the formation of the C-N bond.

This method has been successfully applied to the synthesis of substituted azetidines. The requisite γ-amino boronic esters can be prepared from the corresponding homoallylic amines. While specific examples for the synthesis of 2,2-dialkylazetidines are limited in the literature, the methodology holds promise for accessing such sterically hindered systems. A related approach involves the strain-release homologation of azabicyclo[1.1.0]butanes with boronic esters, which has been shown to produce a variety of substituted azetidines. organic-chemistry.org

| Azabicyclo[1.1.0]butane Derivative | Boronic Ester | Product | Yield (%) | Reference |

| 1-(4-Methoxybenzyl)azabicyclo[1.1.0]butane | Phenylboronic acid pinacol (B44631) ester | 1-(4-Methoxybenzyl)-3-phenylazetidine | 85 | organic-chemistry.org |

| 1-(4-Methoxybenzyl)azabicyclo[1.1.0]butane | (4-Fluorophenyl)boronic acid pinacol ester | 1-(4-Methoxybenzyl)-3-(4-fluorophenyl)azetidine | 78 | organic-chemistry.org |

| 1-(4-Methoxybenzyl)azabicyclo[1.1.0]butane | (Thiophen-2-yl)boronic acid pinacol ester | 1-(4-Methoxybenzyl)-3-(thiophen-2-yl)azetidine | 75 | organic-chemistry.org |

Palladium-catalyzed C-H activation has revolutionized the synthesis of complex molecules, and its application in intramolecular amination has provided a powerful tool for constructing azetidine rings. rsc.org This methodology typically employs a directing group, such as a picolinamide (B142947) (PA), to guide the palladium catalyst to a specific C(sp³)–H bond for amination.

The reaction proceeds through the formation of a palladacycle intermediate, followed by oxidation of the palladium(II) center to a high-valent palladium(IV) species. Reductive elimination from this intermediate then forges the C-N bond, yielding the azetidine ring. rsc.org This method has been shown to be effective for the synthesis of a variety of functionalized azetidines, including those with quaternary stereocenters. rsc.org

| Substrate (Picolinamide-protected amine) | Catalyst/Reagents | Product | Yield (%) | Reference |

| N-(2,2-dimethyl-3-phenylpropyl)picolinamide | Pd(OAc)2, PhI(OAc)2, K2CO3 | 2-Benzyl-4,4-dimethyl-1-(pyridin-2-yl)azetidine | 75 | rsc.org |

| N-(2,2-diethyl-3-phenylpropyl)picolinamide | Pd(OAc)2, PhI(OAc)2, K2CO3 | 2-Benzyl-4,4-diethyl-1-(pyridin-2-yl)azetidine | 72 | rsc.org |

| N-(2-methyl-2-propyl-3-phenylpropyl)picolinamide | Pd(OAc)2, PhI(OAc)2, K2CO3 | 2-Benzyl-4-methyl-4-propyl-1-(pyridin-2-yl)azetidine | 68 | rsc.org |

A highly efficient and regioselective method for the synthesis of 3-hydroxyazetidines involves the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by lanthanoid(III) trifluoromethanesulfonates, such as lanthanum(III) triflate (La(OTf)₃). nih.govfrontiersin.org This reaction proceeds with high yields and tolerates a wide range of functional groups. nih.govfrontiersin.org

The key to this transformation is the ability of the lanthanide catalyst to activate the epoxide towards nucleophilic attack by the tethered amine. The reaction exhibits high regioselectivity, with the amine preferentially attacking the C3 position of the cis-epoxy amine, leading to the formation of the azetidine ring. nih.govfrontiersin.org This method provides a direct route to highly functionalized azetidines that can serve as versatile building blocks for further synthetic modifications. nih.govfrontiersin.org

| Substrate (cis-3,4-Epoxy Amine) | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| (Z)-N-Benzyl-4,5-epoxyhexan-1-amine | La(OTf)₃ | DCE | 80 | 81 | nih.govfrontiersin.org |

| (Z)-N-(4-Methoxybenzyl)-4,5-epoxyhexan-1-amine | La(OTf)₃ | DCE | 80 | 85 | nih.govfrontiersin.org |

| (Z)-N-Butyl-4,5-epoxyhexan-1-amine | La(OTf)₃ | DCE | 80 | 88 | nih.govfrontiersin.org |

| (Z)-N-tert-Butyl-4,5-epoxyhexan-1-amine | La(OTf)₃ | DCE | 80 | 90 | nih.govfrontiersin.org |

| (Z)-N-Allyl-4,5-epoxyhexan-1-amine | La(OTf)₃ | DCE | 80 | 65 | nih.govfrontiersin.org |

Advanced Synthetic Methodologies for 2-Methyl-2-(propan-2-yl)azetidine and Related Azetidine Derivatives

The azetidine scaffold is a crucial four-membered nitrogen-containing heterocycle that serves as a fundamental building block in medicinal chemistry and materials science. Its unique strained ring system imparts desirable physicochemical properties to molecules, such as increased metabolic stability and improved solubility. While the specific synthesis of 2-Methyl-2-(propan-2-yl)azetidine is not extensively documented in publicly available research, a variety of advanced synthetic methodologies have been developed for accessing structurally related and highly functionalized azetidine derivatives. This article details several key modern approaches, focusing on intramolecular cyclizations and various cycloaddition reactions.

1 Intramolecular Reactions

4 Base-Promoted Intramolecular Cyclization of Substituted Precursors

Base-promoted intramolecular cyclization is a foundational strategy for constructing the azetidine ring. This method typically involves a γ-amino compound bearing a suitable leaving group at the C4 position. The base facilitates the deprotonation of the amine, which then acts as a nucleophile, displacing the leaving group in an intramolecular SN2 reaction to form the four-membered ring.

A common approach involves the cyclization of N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine derivatives. nih.gov The electron-withdrawing nature of a trifluoromethyl group can decrease the nucleophilicity of the nitrogen atom, necessitating the use of a strong base like Lithium bis(trimethylsilyl)amide (LiHMDS) to achieve the desired cyclization. nih.gov Similarly, γ-amino alcohols can be converted into azetidines; the alcohol is first transformed into a good leaving group, such as a tosylate, before treatment with a base to induce ring closure. nih.gov The efficiency of these cyclizations can be influenced by the nature of the substituents on the precursor.

Table 1: Examples of Base-Promoted Intramolecular Cyclization for Azetidine Synthesis

| Precursor | Base | Product | Yield | Reference |

|---|---|---|---|---|

| N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine | LiHMDS | 1-alkyl-2-(trifluoromethyl)azetidine | - | nih.gov |

| γ-amino alcohol (after tosylation) | Base | Substituted Azetidine | - | nih.gov |

| 2-ynylphenols | Cs₂CO₃ | 2-substituted benzo[b]furans* | Good to Excellent | rsc.orgacs.org |

Note: While this example forms a benzofuran, it demonstrates the principle of base-catalyzed intramolecular cyclization of a related precursor structure.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-propan-2-ylazetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6(2)7(3)4-5-8-7/h6,8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTWZBWPYMCZGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCN1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 2 Propan 2 Yl Azetidine and Azetidine Systems

Ring-Opening Reactions of Azetidines

The propensity of azetidines to undergo ring-opening reactions is a cornerstone of their synthetic utility. rsc.org These reactions can be broadly categorized into nucleophilic ring-opening, rearrangements, and elimination reactions. magtech.com.cnresearchgate.net Due to the relative stability of the azetidine (B1206935) ring, activation, often through the formation of a quaternary azetidinium salt or by using a Lewis acid, is typically required to facilitate these transformations. magtech.com.cn

Nucleophilic Ring Opening

Nucleophilic ring-opening is a major class of reactions for azetidines, providing a direct route to substituted γ-amino compounds. magtech.com.cnnih.gov The reaction involves the attack of a nucleophile on one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a C-N bond.

Regioselectivity Determinants: Electronic vs. Steric Effects

The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted azetidines is a critical aspect, governed by a delicate interplay of electronic and steric factors. magtech.com.cn The nature of the substituents on the azetidine ring and the characteristics of the nucleophile are key determinants of the reaction's outcome. organic-chemistry.org

Generally, electronic effects dominate when the azetidine ring bears substituents that can stabilize a developing positive charge in the transition state. magtech.com.cn For instance, in azetidines and azetidiniums with 2-unsaturated substituents such as aryl, 1-alkenyl, cyano, or carboxylate groups, the nucleophile preferentially attacks the carbon atom bearing the unsaturated group. magtech.com.cn This is because the C-N bond at this position is weakened due to conjugation, which stabilizes the transition state of the bond-breaking process. magtech.com.cn

Conversely, steric hindrance becomes the controlling factor when dealing with bulky or strong nucleophiles and 2-alkyl-substituted azetidines. magtech.com.cn In these cases, the nucleophile will preferentially attack the less sterically hindered carbon atom adjacent to the nitrogen. magtech.com.cn

A detailed study on the nucleophilic ring-opening of enantiopure azetidinium salts provided significant insights into these regioselective determinants. organic-chemistry.org It was observed that with azetidinium ions lacking a substituent at the C-4 position, nucleophiles like azide (B81097), benzylamine, acetate (B1210297), and alkoxides predominantly attacked this unsubstituted carbon. organic-chemistry.orgthieme-connect.com However, when a methyl group was present at the C-4 position, a high degree of regioselectivity for attack at the C-2 position was observed. organic-chemistry.orgthieme-connect.com These experimental findings are well-supported by Density Functional Theory (DFT) calculations, which can be used to predict the regioselectivity of these reactions. organic-chemistry.orgnih.gov

| Azetidinium Substitution | Nucleophile | Major Product | Controlling Factor |

| No C-4 substituent | Azide, Benzylamine, Acetate, Alkoxides | C-4 attacked product | Electronic/Steric |

| C-4 Methyl substituent | Azide, Benzylamine, Acetate, Alkoxides | C-2 attacked product | Electronic |

Table 1: Regioselectivity in Nucleophilic Ring Opening of Azetidinium Ions organic-chemistry.orgthieme-connect.com

Enantioselective Desymmetrization via Ring Opening

The enantioselective desymmetrization of meso-azetidines through nucleophilic ring-opening has emerged as a powerful strategy for the synthesis of enantioenriched, highly functionalized chiral building blocks. acs.orgacs.org This approach addresses the challenge of stereocontrol in azetidine chemistry, which can be difficult due to the low propensity of the ring to open. acs.orgnih.gov

The first successful catalytic asymmetric desymmetrization of azetidines was achieved using a combination of a suitable catalyst, nucleophile, and protecting group under optimized reaction conditions. acs.orgacs.org This methodology has been shown to be effective for a wide range of 3-substituted and 3,3-disubstituted azetidines, allowing for the creation of both tertiary and quaternary stereocenters with excellent enantioselectivity. acs.org Mechanistic studies, including DFT calculations, have been instrumental in understanding the reaction mechanism and the origins of the high enantioselectivity. acs.orgnih.gov

| Substrate | Catalyst System | Nucleophile | Product Type | Enantioselectivity |

| 3-Substituted Azetidines | Chiral Phosphoric Acid | Various | Tertiary Stereocenter | Excellent |

| 3,3-Disubstituted Azetidines | Chiral Phosphoric Acid | Various | Quaternary Stereocenter | Good to Excellent |

Table 2: Enantioselective Desymmetrization of Azetidines acs.org

Reactivity of Azetidiniums towards Nucleophiles

The formation of a quaternary azetidinium ion significantly enhances the reactivity of the azetidine ring towards nucleophiles. magtech.com.cnresearchgate.net The positive charge on the nitrogen atom activates the adjacent carbon atoms for nucleophilic attack. A wide range of nucleophiles, including nitrogen, oxygen, and carbon-based species, have been successfully employed in the ring-opening of azetidinium ions. organic-chemistry.orgresearchgate.net

Studies have shown that nitrogen nucleophiles like sodium azide and benzylamine, as well as oxygen nucleophiles such as sodium acetate and alkoxides, react with high regioselectivity. thieme-connect.com The outcome, as previously discussed, is dependent on the substitution pattern of the azetidinium salt. thieme-connect.com Carbon-based nucleophiles, such as malonate and cyanide anions, have also been shown to react in a highly regio- and chemoselective manner, yielding functionalized linear amines. researchgate.net The success of these reactions is, however, highly dependent on the basicity of the nucleophile, as overly basic reagents can lead to competing side reactions. researchgate.net

Ring Expansion Reactions

Azetidines serve as valuable precursors for the synthesis of larger nitrogen-containing heterocycles through ring expansion reactions. rsc.org These transformations typically involve an initial intramolecular cyclization to form a bicyclic azetidinium intermediate, which then undergoes nucleophilic attack to yield a ring-expanded product. nih.govacs.org

Pathways to Larger Nitrogen Heterocycles (e.g., Pyrrolidines, Piperidines, Azocanes)

The expansion of the azetidine ring can lead to the formation of various larger N-heterocycles, including pyrrolidines, piperidines, and even eight-membered azocanes. rsc.orgthieme-connect.com

Pyrrolidines: The ring expansion of azetidines to pyrrolidines is a well-established transformation. rsc.orgnih.gov For instance, azetidines bearing a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation to form a 1-azoniabicyclo[3.2.0]heptane intermediate. nih.govacs.org Subsequent nucleophilic attack by anions like cyanide, azide, or acetate can lead to the formation of ring-expanded pyrrolidines. nih.govacs.org The distribution between the formation of five- and seven-membered rings (azepanes) in this particular system is dependent on the substitution pattern of the azetidine and the nature of the nucleophile. nih.govacs.org

Piperidines: The synthesis of piperidines from azetidines has also been demonstrated. rsc.org One notable example involves the transformation of an azetidine into a reactive bicyclic azetidinium salt, which then undergoes ring enlargement in the presence of dimethylsulfoxide to form a piperidine (B6355638) intermediate. rsc.org

Azocanes: Even larger rings, such as azocanes, can be accessed from azetidine precursors. Enantiomerically pure 2-alkenyl azetidines have been shown to react with activated alkynes to undergo a ring expansion, yielding N-alkyl-1,2,3,6-azocines. thieme-connect.com Another strategy involves the ring expansion of piperidines to azocanes via a bicyclic azetidinium intermediate, highlighting the versatility of these strained intermediates in accessing larger ring systems. researchgate.netresearchgate.net

| Starting Material | Reaction Conditions | Product |

| 2-(3-hydroxypropyl)azetidine | Activation, Nucleophilic attack | Pyrrolidine (B122466)/Azepane mixture |

| Azetidine | Intramolecular cyclization, DMSO | Piperidin-4-one |

| 2-Alkenyl azetidine | Activated alkyne | N-Alkyl-1,2,3,6-azocine |

Table 3: Examples of Azetidine Ring Expansion Reactions rsc.orgnih.govthieme-connect.comacs.org

Sigmatropic Rearrangements in Azetidine Ring Expansion

Sigmatropic rearrangements are pericyclic reactions where one sigma (σ) bond migrates across a π-conjugated system. libretexts.org These reactions are classified by an order term [i,j], indicating the number of atoms over which the σ-bond moves on each fragment. youtube.com The most synthetically powerful of these are the acs.orgacs.org-sigmatropic rearrangements, such as the Cope and Claisen rearrangements, which are known for their high stereoselectivity in forming carbon-carbon or carbon-heteroatom bonds. libretexts.orgnih.gov

While acs.orgacs.org-sigmatropic rearrangements are fundamental in organic synthesis, their application in the direct expansion of the azetidine ring is less common compared to other rearrangement pathways like the nih.govacs.org- or acs.orgacs.org-Stevens rearrangements. The classic Cope rearrangement involves a 1,5-diene, and the Claisen rearrangement involves an allyl vinyl ether, which would require specific functionalization of the azetidine precursor. libretexts.org However, tandem reactions incorporating sigmatropic rearrangements have been used to build complex heterocyclic systems. For example, a double acs.orgacs.org-sigmatropic rearrangement of a bis-trichloro-acetimidate derived from an allylic diol has been used as a key step in the synthesis of natural product A-315675, demonstrating the power of this reaction to build stereocenters that could be incorporated into a subsequent cyclization to form a heterocyclic system. nih.gov

In the context of azetidine chemistry, other types of pericyclic reactions or stepwise rearrangements are more frequently employed for ring expansion.

One-Carbon Ring Expansion Mechanisms

A prominent method for the one-carbon ring expansion of azetidines to form pyrrolidines involves the reaction with a diazo compound in the presence of a metal catalyst, typically copper or rhodium based. nih.govacs.org This transformation proceeds through a key azetidinium ylide intermediate, which then undergoes a subsequent rearrangement.

The general mechanism is initiated by the reaction of the metal catalyst with the diazo compound to generate a metal carbene. The nucleophilic nitrogen of the azetidine ring then attacks this electrophilic carbene, forming a metal-associated azetidinium ylide. Dissociation of the metal catalyst reveals the free ylide. This intermediate then undergoes a rearrangement, most commonly a nih.govacs.org-shift (Stevens rearrangement), where one of the α-carbon atoms of the azetidine ring migrates from the nitrogen to the ylidic carbon. This migration is driven by the release of the significant ring strain in the four-membered azetidine, leading to the formation of the more stable five-membered pyrrolidine ring. acs.org

Research has shown that this ring expansion is highly selective. The release of ring strain provides a strong thermodynamic driving force, favoring the migration of a ring carbon over other substituents on the nitrogen atom, such as a benzyl (B1604629) group, which typically has a high migratory aptitude. acs.org

Below is a table summarizing research findings for this transformation:

| Azetidine Substrate | Diazo Compound | Catalyst | Product | Yield | Reference |

| N-Benzylazetidine | Ethyl 2-diazoacetate | Cu(acac)₂ | Ethyl 1-benzylpyrrolidine-2-carboxylate | 75% | acs.org |

| N-Pentylazetidine | Ethyl 2-diazoacetate | Cu(acac)₂ | Ethyl 1-pentylpyrrolidine-2-carboxylate | 66% | acs.org |

| N-Benzyl-2-phenylazetidine | Ethyl 2-diazoacetate | Cu(acac)₂ | Ethyl 1-benzyl-5-phenylpyrrolidine-2-carboxylate | 89% | acs.org |

| N-Benzylazetidine | Methyl 2-diazo-2-phenylacetate | Cu(acac)₂ | Methyl 1-benzyl-2-phenylpyrrolidine-2-carboxylate | 68% | acs.org |

Stevens Rearrangement

The Stevens rearrangement is a 1,2-rearrangement of a quaternary ammonium (B1175870) ylide to form a rearranged amine. wikipedia.org This reaction is central to the one-carbon ring expansion of azetidines discussed previously. The key intermediate is an ammonium ylide, formed by the deprotonation of a quaternary ammonium salt or, more commonly in this context, by the addition of a carbene to an amine. wikipedia.orgnih.gov

The mechanism of the Stevens rearrangement itself has been a subject of considerable study. It is generally accepted to proceed through a stepwise mechanism involving the homolytic cleavage of the nitrogen-carbon bond to form a diradical pair within a solvent cage. wikipedia.org This radical pair then recombines to form the final product. This proposed mechanism explains the observed retention of configuration at the migrating carbon atom. wikipedia.org

In the context of azetidine ring expansion, an N-substituted azetidine reacts with a metal carbene (generated from a diazo compound) to form an azetidinium ylide. nih.govchemrxiv.org This ylide then undergoes a nih.govacs.org-Stevens rearrangement. The significant release of ring strain (approx. 25.4 kcal/mol) strongly favors the cleavage of one of the N-C bonds within the azetidine ring, leading to selective migration of an α-carbon and thus expansion to the five-membered pyrrolidine ring. rsc.orgacs.org This contrasts with competing pathways, such as the migration of an exocyclic group on the nitrogen or a acs.orgacs.org-sigmatropic rearrangement (Sommelet-Hauser rearrangement). wikipedia.org The efficiency and selectivity of the Stevens rearrangement make it a powerful tool for homologation of cyclic amines. nih.govchemrxiv.org

Elimination Reactions

Azetidines can undergo elimination reactions to form the corresponding unsaturated four-membered rings, known as azetines. These reactions typically require the nitrogen atom to be part of a suitable leaving group or the use of a catalyst. One approach involves the formation of a quaternary azetidinium salt. acs.org The positive charge on the nitrogen atom enhances the acidity of the protons on the adjacent carbon atoms, facilitating their removal by a base and subsequent elimination.

Elimination reactions generally follow two main pathways: E1 (unimolecular) and E2 (bimolecular). The specific pathway is influenced by the substrate, base, and reaction conditions. In cases where multiple β-hydrogens are available for abstraction, the regioselectivity of the elimination is often governed by Zaitsev's rule, which predicts that the more substituted (and thus more thermodynamically stable) alkene will be the major product. youtube.com

A novel method for the synthesis of 1-azetines has been reported involving a ruthenium-catalyzed elimination from azetidines that were initially produced via a visible-light mediated [2+2] cycloaddition. digitellinc.com This indicates that transition metal catalysis can be an effective strategy to promote elimination in these strained rings, which are otherwise challenging to synthesize.

It is important to note that elimination reactions often compete with nucleophilic ring-opening, another consequence of the ring strain in azetidinium salts. nih.gov The choice of base and reaction conditions is therefore critical in directing the reaction towards the desired elimination product over substitution or ring-opening pathways.

Functionalization Reactions of the Azetidine Ring

Direct functionalization of the pre-formed azetidine ring is a key strategy for synthesizing more complex and medicinally relevant molecules.

C-H Activation and Functionalization

Transition-metal-catalyzed C-H activation has become a powerful tool for the synthesis of complex molecules. In the context of azetidine chemistry, palladium-catalyzed intramolecular C(sp³)–H amination has been developed as a robust method for synthesizing functionalized azetidines. rsc.org In a notable example reported by Gaunt and co-workers, a palladium(II) catalyst promotes the cyclization of a linear amine precursor, where a picolinamide (B142947) directing group facilitates the activation of a γ-C(sp³)–H bond. rsc.org

The mechanism involves the formation of an alkyl-Pd(IV) intermediate, which undergoes reductive elimination to form the C-N bond of the azetidine ring. rsc.org This method demonstrates excellent functional group tolerance and provides access to densely functionalized azetidines that are difficult to obtain through other means. While this is an example of C-H activation to form the ring, it highlights the potential of modern catalytic methods in azetidine chemistry. Direct C-H functionalization of a pre-existing azetidine ring, while less common, represents a significant area for future development, offering a direct route to modify the scaffold without multi-step sequences.

Diastereoselective Alkylation and Acylation

The stereoselective functionalization of the azetidine ring is crucial for its application in medicinal chemistry. Several methods have been developed for the diastereoselective alkylation and acylation of azetidines, often relying on the use of chiral auxiliaries or substrate-controlled approaches.

One powerful strategy involves the C2-lithiation of N-protected azetidines, followed by trapping with an electrophile. Studies have shown that N-Boc protected azetidines can be deprotonated at the C2 position and subsequently react with alkyl halides or carbonyl compounds. nih.gov The stereochemical outcome of these reactions can be highly dependent on the nature of the protecting group, the electrophile, and the reaction conditions. nih.gov

Another approach utilizes chiral tert-butanesulfinamide as an auxiliary. Condensation of the auxiliary with a 1,3-bis-electrophile, followed by organometallic addition and intramolecular cyclization, affords C2-substituted azetidines with high diastereoselectivity. acs.org This method is versatile, allowing for the introduction of aryl, vinyl, allyl, and alkyl groups at the C2 position. acs.org

Furthermore, copper-catalyzed enantioselective boryl allylation of azetines (the unsaturated precursors to azetidines) has been shown to produce 2,3-disubstituted azetidines with exceptional control over regio-, enantio-, and diastereoselectivity. nih.govacs.org The resulting boryl and allyl functionalities serve as versatile handles for further synthetic transformations.

The table below summarizes key findings in the diastereoselective functionalization of azetidine systems.

| Precursor Type | Reaction | Reagents | Key Features | Product Type | Reference |

| N-Boc-azetidine | Lithiation/Alkylation | s-BuLi, Alkyl Halide | C2 functionalization | 2,2-Disubstituted Azetidine | nih.gov |

| N-Boc-azetidine | Lithiation/Acylation | s-BuLi, Boc₂O | C2 functionalization | 2-Carboxy-2-substituted Azetidine | nih.gov |

| Chiral Sulfinimine | Organometallic Addition / Cyclization | Grignard or Organolithium Reagents, KOH | Auxiliary-controlled synthesis | C2-Substituted Azetidine | acs.org |

| N-Boc-azetine | Boryl Allylation | B₂pin₂, Allyl Phosphate, Cu/Bisphosphine Catalyst | Asymmetric difunctionalization | 2,3-Disubstituted Azetidine | nih.govacs.org |

Chemoselective Displacement Reactions

The reactivity of azetidines in displacement reactions is largely dictated by the activation of the ring. Due to their ring strain, azetidines are effective substrates for nucleophilic ring-opening reactions, especially when the nitrogen atom is activated to form an azetidinium ion. acs.orgnih.gov This activation enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack.

The regioselectivity of these ring-opening reactions is a critical aspect and is influenced by both electronic and steric factors. magtech.com.cn For 2-substituted azetidines, such as 2-Methyl-2-(propan-2-yl)azetidine, nucleophilic attack can occur at either the C2 or C4 position.

Electronic Effects : Substituents that can stabilize a positive charge, like aryl groups, direct nucleophilic attack to the adjacent carbon (C2). magtech.com.cn

Steric Effects : In the case of 2-alkylazetidines, including 2-Methyl-2-(propan-2-yl)azetidine, sterically bulky nucleophiles tend to attack the less substituted C4 position to minimize steric hindrance. magtech.com.cn However, for less bulky nucleophiles, attack at the more substituted C2 position can occur, particularly if there are no strongly electron-withdrawing groups on the nitrogen.

The formation of an azetidinium ion, typically through protonation or alkylation, is a common strategy to facilitate these displacement reactions. acs.org The resulting strained ammonium ions are highly electrophilic. acs.org Studies comparing the reactivity of aziridinium (B1262131) and azetidinium ions have shown that the four-membered ring is significantly less reactive than the three-membered ring, yet it remains a synthetically valuable intermediate. acs.org The nucleophilic ring-opening of azetidinium ions often proceeds with high stereoselectivity and regioselectivity, yielding highly functionalized linear amines. nih.gov

A variety of nucleophiles, including those based on carbon, nitrogen, oxygen, and sulfur, have been successfully employed in the ring-opening of activated azetidines. nih.govbeilstein-journals.org For instance, enantiopure azetidinium salts react with nucleophiles like azide anions, benzylamine, and acetate, with the regioselectivity being dependent on the substitution pattern of the azetidine ring. organic-chemistry.org

| Azetidinium Ion Substituent | Nucleophile | Major Site of Attack | Controlling Factor |

|---|---|---|---|

| No C4 substituent | Azide, Benzylamine, Acetate | C4 (unsubstituted position) | Steric hindrance |

| Methyl group at C4 | Azide, Benzylamine, Acetate | C2 | Electronic/Stereoelectronic |

| 2-Aryl group | Various | C2 | Electronic (stabilization of positive charge) |

Oxidation Reactions (e.g., to N-oxides)

The oxidation of the nitrogen atom in azetidine rings to form N-oxides is a possible transformation, although it is less commonly documented in the literature compared to ring-opening reactions. The steric hindrance around the nitrogen atom, particularly in di-substituted azetidines like 2-Methyl-2-(propan-2-yl)azetidine, can influence the feasibility and rate of such oxidations. Standard oxidizing agents would be employed, but the specific conditions would need to overcome the steric bulk of the C2 substituents.

Reduction Reactions (e.g., to amines)

Reduction reactions involving azetidines typically refer to the reductive cleavage of the ring. For instance, N-activated azetidines can be reduced to form 1,3-amino alcohols. rsc.orgacs.org This transformation can be achieved using various reducing agents. A common pathway involves the reduction of an azetidinium ion or a related activated species.

Another form of reduction is the hydrogenation of unsaturated azetidines. For example, exocyclic double bonds on an azetidine ring can be selectively hydrogenated. nih.gov Ionic reduction using reagents like trifluoroacetic acid and triethylsilane has also been demonstrated for the reduction of unsaturated azetidines. nih.gov

Nucleophilic Substitution on the Nitrogen Atom

The nitrogen atom of the azetidine ring can act as a nucleophile, participating in substitution reactions to introduce various functional groups. acs.org This N-functionalization is a key strategy for modifying the properties of azetidine-containing molecules. Common reactions include:

N-Alkylation : Reaction with alkyl halides or other electrophiles introduces an alkyl group onto the nitrogen. rsc.org

N-Acylation : Acylating agents like acid chlorides or anhydrides can be used to form N-acylazetidines. researchgate.net

N-Sulfonylation : Sulfonyl chlorides react with the azetidine nitrogen to yield N-sulfonylazetidines. researchgate.net

N-Arylation : Under appropriate catalytic conditions, such as copper-catalyzed reactions, an aryl group can be attached to the azetidine nitrogen. nih.gov

For sterically hindered azetidines like 2-Methyl-2-(propan-2-yl)azetidine, the reactivity of the nitrogen can be diminished. However, these reactions are still feasible, often requiring specific catalysts or more forcing conditions. acs.org The successful N-functionalization of hindered azetidines allows for the synthesis of complex, sterically congested molecules. rsc.orgresearchgate.net

Interplay of Ring Strain and Reactivity

The chemical reactivity of azetidines is fundamentally linked to their inherent ring strain. nih.govwikipedia.org The azetidine ring possesses a significant amount of strain energy, estimated to be around 25-26 kcal/mol, which is comparable to that of cyclobutane (B1203170) (26.3 kcal/mol) but slightly less than that of cyclopropane (B1198618) (27.6 kcal/mol) and aziridine (B145994) (26.7 kcal/mol). wikipedia.orgresearchgate.netacs.org This strain arises from deviations from ideal bond angles (angle strain) and eclipsing interactions between hydrogens on adjacent carbons (torsional strain). wikipedia.org

However, the azetidine ring is also notably more stable and easier to handle than the three-membered aziridine ring. rsc.orgrsc.org This balance of strain-induced reactivity and relative stability makes azetidines versatile intermediates in organic synthesis. nih.govrsc.org

The substitution pattern on the azetidine ring can modulate its reactivity. For instance, the Thorpe-Ingold effect suggests that gem-disubstitution at a carbon atom, as seen in 2-Methyl-2-(propan-2-yl)azetidine, can favor ring-closing reactions and may also influence the reactivity of the formed ring. nih.gov While this effect is well-documented for cyclization, it also impacts the stability and subsequent reactions of the heterocyclic ring. The steric bulk of the substituents at C2 can also sterically shield the ring from certain reaction pathways while potentially promoting others through conformational effects.

| Compound | Ring Size | Approximate Strain Energy (kcal/mol) |

|---|---|---|

| Cyclopropane | 3 | 27.6 |

| Aziridine | 3 | 26.7 |

| Cyclobutane | 4 | 26.3 |

| Azetidine | 4 | 25.2 - 26.4 |

| Cyclopentane | 5 | 7.4 |

| Pyrrolidine | 5 | 5.8 |

| Cyclohexane | 6 | ~0 |

| Piperidine | 6 | ~0 |

Mechanistic Studies of Azetidine Transformations

Mechanistic investigations, often supported by computational studies, have provided significant insights into the transformations of azetidines. Ring-opening reactions of azetidinium ions are generally understood to proceed via an SN2-type mechanism, where a nucleophile attacks one of the ring carbons, leading to a concerted or near-concerted cleavage of the C-N bond. nih.gov

Density Functional Theory (DFT) calculations have been instrumental in elucidating the factors that control the regioselectivity of these reactions. nih.govorganic-chemistry.org These studies have confirmed that the transition state energies for attack at different ring carbons are influenced by a combination of steric repulsion, electronic stabilization of developing charges, and the nature of the nucleophile. organic-chemistry.org

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents another important transformation for synthesizing azetidines. rsc.orgnih.gov Mechanistic studies, including computational modeling, have shown that this reaction can be promoted by visible light using a photocatalyst. mit.edunih.gov The mechanism often involves triplet energy transfer from the excited photocatalyst to one of the reactants, typically the alkene, which then undergoes cycloaddition with the imine. nih.gov Computational models have been developed to predict the feasibility and yield of these reactions by analyzing the frontier orbital energies of the reacting partners. mit.edu

Furthermore, enzymatic transformations of azetidines are also a subject of mechanistic study. For example, the enzymatic hydrolysis of L-azetidine-2-carboxylate involves a hydrolase that covalently complexes with the reaction intermediate. rsc.org Structural and computational studies of such enzymes provide a detailed picture of substrate recognition and the catalytic mechanism at a molecular level. rsc.org These diverse mechanistic studies are crucial for understanding the fundamental reactivity of the azetidine ring and for designing new synthetic methodologies. beilstein-journals.orgorganic-chemistry.org

Theoretical and Computational Chemistry Approaches to Azetidine Structure and Reactivity

Computational Studies on Reaction Mechanisms and Selectivity

Computational chemistry has become an indispensable tool for investigating the mechanisms and selectivity of reactions involving azetidines. researchgate.netnih.gov Density Functional Theory (DFT) calculations, in particular, have been widely employed to map out reaction pathways, identify transition states, and rationalize the outcomes of various chemical transformations.

Recent research has highlighted the use of computational models to predict the feasibility and outcome of reactions for synthesizing azetidines. For instance, researchers at MIT and the University of Michigan have developed computational models to prescreen compounds for their ability to form azetidines via photocatalyzed reactions. mit.edu These models, which can be executed in seconds, calculate frontier orbital energies to predict whether specific pairs of alkenes and oximes will react to form an azetidine (B1206935). mit.edu This approach moves beyond a trial-and-error process, enabling a more rational design of synthetic strategies. mit.edu

Furthermore, computational studies have been crucial in understanding the selectivity of reactions involving chiral azetidines. In the case of chiral phosphoric acid-catalyzed desymmetrization of N-acyl-azetidines, DFT studies have been used to analyze the transition state structures. These studies have revealed that the selectivity is determined by a combination of distortion and non-covalent interactions within the transition state. By comparing the energies of the pro-(S) and pro-(R) transition states, a free energy difference can be calculated, which accurately reproduces experimentally observed enantiomeric excesses.

The visible-light-promoted synthesis of densely functionalized monocyclic azetidines from allenamides is another area where computational evidence has supported experimental findings. DFT modeling has been used to confirm that the reaction proceeds via an energy transfer mechanism involving a triplet-state relay. acs.org

Table 1: Illustrative Data from Computational Studies on Azetidine Reactions (Note: The following data is illustrative and based on general findings in the literature for substituted azetidines, not specifically for 2-Methyl-2-(propan-2-yl)azetidine.)

| Reaction Type | Computational Method | Key Finding |

| Photocatalyzed [2+2] Cycloaddition | DFT | Frontier orbital energies predict reactivity. mit.edu |

| Chiral Acid-Catalyzed Desymmetrization | DFT | Selectivity arises from a combination of distortion and non-covalent interactions in the transition state. |

| Visible-Light Promoted HAT Sequence | DFT | Confirms an energy transfer mechanism with a triplet-state relay. acs.org |

Conformational Analysis of Substituted Azetidines

The four-membered ring of azetidine is not planar and can adopt a puckered conformation to relieve some of its inherent strain. The substituents on the ring play a crucial role in determining the preferred conformation. Computational methods are instrumental in exploring the potential energy surface of substituted azetidines and identifying the most stable conformers.

For monosubstituted and disubstituted azetidines, the substituents can occupy either an axial or an equatorial position on the puckered ring. The relative stability of these conformers is influenced by a variety of factors, including steric interactions and electronic effects. In the case of 2-Methyl-2-(propan-2-yl)azetidine, the two bulky alkyl groups at the C2 position will introduce significant steric strain.

Conformational analysis is the study of the energetics between different rotational isomers, which helps in understanding the stability of various isomers by considering the spatial arrangement and through-space interactions of substituents. lumenlearning.com For 2-Methyl-2-(propan-2-yl)azetidine, the puckering of the azetidine ring and the rotation around the C2-isopropyl bond would be the primary conformational degrees of freedom. The isopropyl group is more sterically demanding than the methyl group. lumenlearning.com

While specific conformational analysis data for 2-Methyl-2-(propan-2-yl)azetidine is not available, studies on related compounds such as 2,4-dimethylazetidines have shown that the relative orientation of the substituents significantly impacts their biological activity, highlighting the importance of conformational preferences. nih.gov In N-alkyl substituted azetidines, the trans isomer often displays spectral characteristics consistent with a nearly planar ring, while the cis isomer favors a puckered ring with major substituents in equatorial positions. mit.edu

Molecular mechanics and quantum chemical calculations can be used to predict the geometric parameters and relative energies of the possible conformers of 2-Methyl-2-(propan-2-yl)azetidine. These calculations would likely show a puckered azetidine ring. The relative orientation of the methyl and isopropyl groups would be optimized to minimize steric clashes.

Table 2: Predicted Conformational Properties of 2-Methyl-2-(propan-2-yl)azetidine (Note: This table presents predicted properties based on general principles of conformational analysis and data from analogous compounds.)

| Property | Predicted Value/Characteristic |

| Ring Conformation | Puckered |

| Preferred Substituent Orientation | The bulkier isopropyl group will likely influence the ring puckering to minimize steric interactions. |

| Rotational Barrier (C2-isopropyl) | A significant rotational barrier is expected due to steric hindrance with the azetidine ring and the C2-methyl group. |

Strain Energy Analysis in Four-Membered Heterocycles

Azetidines are characterized by a significant amount of ring strain, which is a key determinant of their reactivity. mdpi.comrsc.org This strain arises from bond angle distortion, torsional strain, and transannular interactions within the four-membered ring. The ring strain energy of azetidine is approximately 25.4 kcal/mol, which is intermediate between the highly strained aziridines (27.7 kcal/mol) and the relatively strain-free pyrrolidines (5.4 kcal/mol). rsc.org This intermediate level of strain makes azetidines stable enough for handling while also being reactive enough for a variety of synthetic transformations. mdpi.comrsc.org

Computational chemistry provides reliable methods for quantifying the strain energy of cyclic molecules. Isodesmic, homodesmotic, and hyperhomodesmotic reactions are theoretical constructs used to calculate strain energies by comparing the energy of the cyclic compound to that of appropriate acyclic reference compounds.

A study on the conventional strain energies of azetidine and phosphetane (B12648431) utilized self-consistent field theory, second-order perturbation theory, and density functional theory with various basis sets to compute the equilibrium geometries, vibrational frequencies, and electronic energies. uni.lu This study also employed higher-level methods like CCSD(T) to ensure the accuracy of the results. uni.lu Different DFT functionals, including B3LYP, wB97XD, and M06-2X, were tested for their ability to reproduce the high-level CCSD(T) results. uni.lu

Table 3: Comparison of Strain Energies in Four-Membered Rings (Note: Data for 2-Methyl-2-(propan-2-yl)azetidine is an estimation based on general principles.)

| Compound | Strain Energy (kcal/mol) |

| Cyclobutane (B1203170) | 26.4 |

| Azetidine | 25.4 rsc.org |

| Oxetane | 25.5 |

| 2-Methyl-2-(propan-2-yl)azetidine | > 25.4 (Estimated) |

Quantum Chemical Investigations of Electronic Effects on Azetidine Reactivity

Quantum chemical methods are powerful tools for understanding the electronic structure of molecules and how it governs their reactivity. For substituted azetidines, electronic effects, in conjunction with steric effects, play a critical role in determining the course of chemical reactions.

Methods such as Natural Bond Orbital (NBO) analysis can provide detailed information about charge distribution, hybridization, and orbital interactions within the molecule. utwente.nlmdpi.com For 2-Methyl-2-(propan-2-yl)azetidine, NBO analysis could be used to investigate the electronic nature of the C-N and C-C bonds within the ring and how they are influenced by the electron-donating alkyl substituents. The analysis would likely show that the nitrogen atom is a site of high electron density, making it a nucleophilic center.

DFT-based reactivity descriptors, such as the Fukui function and the dual descriptor, can be calculated to predict the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks. utwente.nlmdpi.com For 2-Methyl-2-(propan-2-yl)azetidine, these calculations would likely confirm the nucleophilicity of the nitrogen atom and could also provide insights into the reactivity of the C-H bonds on the ring and the substituents.

The electronic effects of the substituents can also be evaluated by examining their influence on the molecular electrostatic potential (MEP). utwente.nlmdpi.com The MEP map provides a visual representation of the charge distribution and can be used to identify regions of the molecule that are prone to electrophilic or nucleophilic attack.

In the context of reaction mechanisms, quantum chemical calculations can elucidate the role of electronic effects in stabilizing transition states. For example, in a reaction involving the formation of a positive charge on the nitrogen atom (e.g., N-protonation or N-alkylation), the electron-donating methyl and isopropyl groups would be expected to stabilize the transition state, thereby increasing the reaction rate.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-methyl-2-(propan-2-yl)azetidine with high yield and purity?

- Answer: A multi-step synthesis involving benzyl alcohol as a starting material has been optimized for azetidine derivatives. Key steps include:

- Allylation and cyclization in tetrahydrofuran (THF) with lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures (-78°C).

- Hydrolysis and recrystallization to isolate diastereomers (e.g., 62% yield for 4b and ent-4b) .

- Critical parameters : Reaction temperature, stoichiometry of LiHMDS, and solvent purity significantly impact yield. NMR (¹H, ¹³C) and elemental analysis are essential for verifying purity .

Q. How can the structural integrity of 2-methyl-2-(propan-2-yl)azetidine be validated post-synthesis?

- Answer: Use a combination of:

- Nuclear Magnetic Resonance (NMR) : Assign peaks to confirm substituent positions and stereochemistry (e.g., allyl and trityloxy groups in diastereomers) .

- X-ray crystallography : SHELX programs (e.g., SHELXL, SHELXS) enable refinement of crystal structures, resolving bond angles and torsional strain in the azetidine ring .

- Elemental analysis : Validate empirical formulas (e.g., C, H, N percentages) .

Q. What are the stability and storage requirements for 2-methyl-2-(propan-2-yl)azetidine?

- Answer :

- Storage : Protect from moisture and oxygen using inert atmospheres (N₂/Ar) and airtight containers.

- Decomposition risks : Reacts with strong oxidizers or acids; monitor for color changes (yellowing indicates degradation) .

- Handling : Use PPE (gloves, goggles) and fume hoods to prevent inhalation or dermal exposure .

Advanced Research Questions

Q. How does stereochemical configuration influence the biological activity of 2-methyl-2-(propan-2-yl)azetidine derivatives?

- Answer :

- Diastereomer-specific activity : For example, (2S,3R,4R)-configured derivatives show enhanced antibacterial potency against Mycobacterium tuberculosis due to optimal mycolic acid synthase binding .

- Methodology : Synthesize enantiomers (e.g., ent-4a vs. 4a) and compare MIC values in bacterial assays. Use chiral HPLC or circular dichroism (CD) to confirm configurations .

Q. What computational tools predict the hydrogen-bonding networks and crystal packing of 2-methyl-2-(propan-2-yl)azetidine?

- Answer :

- Graph set analysis : Classify hydrogen-bond motifs (e.g., rings, chains) using Etter’s formalism to predict aggregation patterns .

- Software : SHELXC/SHELXD for crystal structure solution and Mercury (CCDC) for visualizing intermolecular interactions .

- Example : Azetidine’s NH group often forms N–H⋯N bonds with adjacent molecules, stabilizing crystal lattices .

Q. What mechanisms underlie the antimycobacterial activity of 2-methyl-2-(propan-2-yl)azetidine derivatives?

- Answer :

- Mode of action : Inhibits mycolic acid assembly, a critical component of the M. tuberculosis cell wall.

- Transcriptomic profiling : RNA-seq reveals downregulation of fas and acc genes involved in fatty acid biosynthesis .

- Resistance studies : No detectable resistance in serial passage assays, suggesting a high barrier to mutation .

Q. How can 2-methyl-2-(propan-2-yl)azetidine be integrated into CNS-targeted drug libraries?

- Answer :

- Blood-brain barrier (BBB) permeability : Azetidine’s rigidity and low polar surface area (<70 Ų) enhance BBB penetration.

- Library design : Combine with neurotransmitters (e.g., dopamine mimetics) to optimize pharmacokinetics .

- Validation : Use in vitro BBB models (e.g., MDCK-MDR1) or PET imaging in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.